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Compound of Interest

Compound Name: Dibenzobarallene

Cat. No.: B7713695 Get Quote

For researchers, scientists, and drug development professionals, understanding the nuanced

structural and electronic properties of molecular scaffolds is paramount. Dibenzobarallene, a

rigid tricyclic hydrocarbon, and its derivatives have garnered significant interest as versatile

building blocks in supramolecular chemistry and materials science. This guide provides a

comprehensive comparison of the spectroscopic characteristics of dibenzobarallene and its

key derivatives, supported by experimental data and detailed protocols to aid in their

identification and characterization.

Dibenzobarallene, systematically named 9,10-dihydro-9,10-ethanoanthracene-11,12-

dicarboxylic anhydride, presents a unique and rigid framework. Modifications to this parent

structure, particularly at the anhydride moiety to form N-substituted imides or through alteration

of the aromatic rings, induce significant changes in its spectroscopic signatures. These

differences, observable in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-

Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS), provide critical insights into

the electronic and structural alterations of the molecule.

Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for dibenzobarallene and two

representative derivatives: N-phenyldibenzobarallene imide and dibenzobarallene diacid.

These derivatives showcase the impact of modifying the anhydride functionality.

Table 1: ¹H NMR Spectroscopic Data (δ, ppm)
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Compound
Bridgehead
Protons (H-9,
H-10)

Methine
Protons (H-11,
H-12)

Aromatic
Protons

Other Protons

Dibenzobarallen

e
~4.9 (s) ~3.4 (s) 7.2-7.5 (m) -

N-

Phenyldibenzoba

rallene Imide

~4.91 (s) ~3.40 (s) 7.23-7.44 (m)
7.0-7.2 (m, N-

phenyl)

Dibenzobarallen

e Diacid
Not applicable Not applicable 7.1-7.6 (m)

10.0-12.0 (br s, -

COOH)

Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)

Compound
Bridgehead
Carbons (C-
9, C-10)

Methine
Carbons (C-
11, C-12)

Aromatic
Carbons

Carbonyl
Carbons

Other
Carbons

Dibenzobarall

ene
~47.1 ~45.9

124.4, 125.1,

126.5, 126.9,

127.2, 129.7,

138.7, 141.0,

141.3

~170

(anhydride

C=O)

-

N-

Phenyldibenz

obarallene

Imide

~47.1 ~45.9

124.4, 125.1,

126.5, 126.9,

127.2, 129.7,

138.7, 141.0,

141.3

~176.2 (imide

C=O)

126-129 (N-

phenyl)

Dibenzobarall

ene Diacid

Not

applicable

Not

applicable
125-140

~175 (acid

C=O)
-

Table 3: IR Spectroscopic Data (ν, cm⁻¹)
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Compound C-H (aromatic) C=O Stretch C-O Stretch O-H Stretch

Dibenzobarallen

e
~3070

~1863, 1779

(anhydride)
~1231, 1290 -

N-

Phenyldibenzoba

rallene Imide

~3060
~1775, 1710

(imide)
- -

Dibenzobarallen

e Diacid
~3050 ~1700 (acid) ~1250

2500-3300

(broad)

Table 4: UV-Vis Spectroscopic Data (λmax, nm)

Compound π-π* Transitions n-π* Transitions

Dibenzobarallene ~260, 270 Transparent above 300 nm

N-Phenyldibenzobarallene

Imide
~265, 275 Shifted, often weak

Dibenzobarallene Diacid ~260, 272 -

Analysis of Spectroscopic Differences
NMR Spectroscopy
The ¹H NMR spectra of dibenzobarallene and its N-substituted imide derivatives are

remarkably similar in the regions corresponding to the dibenzobarallene core. The bridgehead

protons (H-9 and H-10) and the methine protons (H-11 and H-12) typically appear as sharp

singlets, reflecting the high symmetry of the molecule.[1] The introduction of a substituent on

the nitrogen of the imide ring primarily affects the chemical shifts of the protons on the

substituent itself, with minimal perturbation of the core structure's signals. In contrast,

hydrolysis of the anhydride to the diacid results in the disappearance of the methine proton

signals and the appearance of a broad singlet for the carboxylic acid protons at a significantly

downfield chemical shift.

In ¹³C NMR, the carbonyl carbons of the anhydride in dibenzobarallene resonate around 170

ppm.[2] Upon conversion to an N-substituted imide, these signals shift downfield to
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approximately 176 ppm, indicative of the change in the electronic environment of the carbonyl

group.[1] For the diacid, the carboxylic acid carbonyls also appear in this downfield region.

IR Spectroscopy
The most telling differences in the IR spectra are found in the carbonyl stretching region.

Dibenzobarallene's anhydride functionality gives rise to two characteristic C=O stretching

bands around 1863 cm⁻¹ and 1779 cm⁻¹, a result of symmetric and asymmetric stretching

modes.[3] For N-substituted imides, these are replaced by two new bands, typically around

1775 cm⁻¹ and 1710 cm⁻¹, corresponding to the imide carbonyls. The diacid derivative exhibits

a broad O-H stretch from 2500-3300 cm⁻¹ and a single, strong C=O stretching absorption

around 1700 cm⁻¹.

UV-Vis Spectroscopy
The UV-Vis spectra of dibenzobarallene and its derivatives are dominated by π-π* transitions

of the aromatic rings, typically showing fine structure in the 260-280 nm region.[3] The

functionalization at the anhydride position has a relatively subtle effect on these transitions.

However, the introduction of chromophoric or auxochromic substituents on the N-phenyl ring of

the imide derivatives can lead to noticeable shifts and changes in the absorption profile.

Mass Spectrometry
In electron impact mass spectrometry, dibenzobarallene derivatives often exhibit

fragmentation patterns related to the core structure. The molecular ion peak is typically

prominent. Fragmentation may involve the loss of the substituent on the imide nitrogen or

decarboxylation in the case of the diacid.

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the

sample is fully dissolved; filter if necessary to remove any particulate matter.
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Instrumentation: Spectra can be acquired on a 300, 400, or 500 MHz NMR spectrometer.

¹H NMR Parameters:

Pulse sequence: Standard single-pulse experiment.

Spectral width: 0-12 ppm.

Number of scans: 16-64, depending on sample concentration.

Relaxation delay: 1-2 seconds.

¹³C NMR Parameters:

Pulse sequence: Proton-decoupled single-pulse experiment.

Spectral width: 0-200 ppm.

Number of scans: 1024 or more, depending on concentration.

Relaxation delay: 2-5 seconds.

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation (KBr Pellet): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr

powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet

using a hydraulic press.

Instrumentation: A standard FTIR spectrometer.

Data Acquisition:

Spectral range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of scans: 16-32.
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A background spectrum of a blank KBr pellet should be recorded and subtracted from the

sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent

(e.g., cyclohexane, ethanol, dichloromethane) in a quartz cuvette. The concentration should

be adjusted to give a maximum absorbance between 0.5 and 1.5.

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Data Acquisition:

Wavelength range: 200-400 nm.

Scan speed: Medium.

A baseline spectrum of the pure solvent in a matched cuvette should be recorded and

subtracted.

Mass Spectrometry (MS)
Sample Introduction: Samples can be introduced via direct insertion probe (for solids) or

after separation by gas or liquid chromatography.

Ionization Method: Electron Impact (EI) is common for these types of compounds.

Mass Analyzer: Quadrupole or time-of-flight (TOF) analyzers are typically used.

Data Acquisition: Data is collected over a mass-to-charge (m/z) range appropriate for the

expected molecular weight of the compound and its fragments.

Visualization of Structural Relationships
The following diagram illustrates the relationship between dibenzobarallene and its imide and

diacid derivatives, highlighting the key functional group transformations that lead to the

observed spectroscopic differences.
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Key Spectroscopic Features (Dibenzobarallene) Key Spectroscopic Features (Imide) Key Spectroscopic Features (Diacid)

Dibenzobarallene
(Anhydride)

N-Substituted Imide

Reaction with R-NH2

Diacid

Hydrolysis

IR: C=O at ~1863, 1779 cm-1 13C NMR: C=O at ~170 ppm IR: C=O at ~1775, 1710 cm-1 13C NMR: C=O at ~176 ppm IR: Broad O-H, C=O at ~1700 cm-1 1H NMR: -COOH at 10-12 ppm

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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